molecular formula C18H20N2O2S B5825790 N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide

N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide

Cat. No.: B5825790
M. Wt: 328.4 g/mol
InChI Key: MYXOAKRUOLOKFG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide is a compound with significant interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide typically involves the reaction of 4-acetylaminophenylamine with 2-(propan-2-ylsulfanyl)benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, it leads to an accumulation of acetylated histones, resulting in altered gene expression and induction of cell cycle arrest and apoptosis. The molecular targets include HDAC1, HDAC2, and HDAC3, which are involved in the regulation of chromatin structure and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-(propan-2-ylsulfanyl)benzamide is unique due to its specific structural features that enhance its ability to inhibit HDACs selectively. Its isopropylsulfanyl group provides additional interactions with the enzyme, leading to improved potency and selectivity compared to other similar compounds .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-12(2)23-17-7-5-4-6-16(17)18(22)20-15-10-8-14(9-11-15)19-13(3)21/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXOAKRUOLOKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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